rac Pterosin B

Overview

Description

®-Pterosin B is a naturally occurring sesquiterpenoid compound found in various species of ferns. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique chemical structure, which includes a fused bicyclic ring system.

Mechanism of Action

Target of Action

The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

This compound interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.

Pharmacokinetics

This compound exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.

Result of Action

The inhibition of BACE1 and cholinesterases by this compound leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.

Biochemical Analysis

Biochemical Properties

Rac Pterosin B has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, resulting in their inhibition .

Cellular Effects

This compound has demonstrated notable effects on various types of cells and cellular processes. In particular, it has been shown to regulate cardiomyocyte hypertrophy induced by angiotensin II (Ang II) in H9c2 cells . This compound reduces hypertrophy-related gene expression, cell size, and protein synthesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. Upon Ang II stimulation, this compound attenuates the activation and expression of major receptors, Ang II type 1 receptor and a receptor for advanced glycation end products, by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules . This suggests that this compound exerts its effects through the modulation of these key signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits its effects over time. For instance, it has been shown to reduce hypertrophy-related gene expression, cell size, and protein synthesis in H9c2 cells upon Ang II stimulation .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound exhibits its effects in a dose-dependent manner, as seen in its ability to regulate cardiomyocyte hypertrophy induced by Ang II .

Metabolic Pathways

It has been shown to regulate the expression levels of NAD(P)H oxidase 2/4, which are critical mediators for cardiac hypertrophy upon Ang II exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pterosin B typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions, followed by various functional group transformations to yield the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of ®-Pterosin B may involve large-scale extraction from natural sources, such as ferns, or the use of optimized synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and purity requirements. Advanced techniques like continuous flow synthesis and biocatalysis may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

®-Pterosin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions often need metal hydrides and anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of ®-Pterosin B can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

®-Pterosin B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.

Biology: The compound exhibits various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for biological research.

Medicine: Due to its therapeutic potential, ®-Pterosin B is being investigated for its use in developing new drugs and treatments for various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-Pterosin B include other sesquiterpenoids like ®-Pterosin A, ®-Pterosin C, and ®-Pterosin D. These compounds share a similar core structure but differ in their functional groups and stereochemistry.

Uniqueness

®-Pterosin B stands out due to its specific biological activities and the ease with which it can be synthesized or extracted. Its unique chemical structure also allows for various modifications, making it a versatile compound for research and industrial applications.

Biological Activity

Rac Pterosin B, a compound derived from Pteridium aquilinum, has garnered attention for its diverse biological activities, particularly in the fields of cardioprotection, anti-inflammatory effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Cardioprotective Effects

Recent studies have demonstrated that this compound exhibits significant cardioprotective properties, particularly against angiotensin II (Ang II)-induced cardiomyocyte hypertrophy.

- Mechanism of Action : Pterosin B was shown to inhibit the activation and expression of major receptors involved in hypertrophy, such as Ang II type 1 receptor (AT1R) and receptor for advanced glycation end products (RAGE). It does this by modulating the PKC-ERK-NF-κB signaling pathway and reducing intracellular reactive oxygen species (ROS) levels .

- Research Findings : In vitro experiments indicated that treatment with Pterosin B significantly decreased the expression levels of NOX2 and NOX4, which are critical for ROS production in cardiomyocytes. The reduction in ROS levels correlated with a decrease in hypertrophic signaling pathways, suggesting a protective role against cardiac remodeling .

| Parameter | Control | Ang II Treatment | Pterosin B Treatment |

|---|---|---|---|

| AT1R Expression | Baseline | ↑ 1.5-fold | ↓ |

| RAGE Expression | Baseline | ↑ 1.5-fold | ↓ |

| NOX2 Expression | Baseline | ↑ 35% | ↓ |

| NOX4 Expression | Baseline | ↑ 30% | ↓ |

| Cytosolic ROS Levels | Baseline | ↑ 15% | Similar to Control |

2. Anti-Osteoarthritis Activity

Pterosin B has also been identified as a potential therapeutic agent for osteoarthritis.

- Research Findings : A study involving chondrocyte-specific salt-inducible kinase 3 (Sik3) knockout mice revealed that intra-articular injection of Pterosin B inhibited chondrocyte hypertrophy and protected cartilage integrity. This suggests that Pterosin B may regulate cartilage homeostasis and serve as a therapeutic candidate for osteoarthritis management .

3. Neuroprotective Potential

The compound has shown promise in neuroprotection, particularly concerning Alzheimer’s disease.

- Inhibition of Enzymes : Research has indicated that this compound inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer's pathology. The IC50 values for these enzymes were found to be 29.6 µM for BACE1 and 16.2 µM for acetylcholinesterase (AChE) .

- Blood-Brain Barrier Permeability : Notably, this compound demonstrated effective blood-brain barrier permeability, which is crucial for its potential use as a therapeutic agent in neurodegenerative diseases .

4. Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms of this compound:

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Cardioprotection | Inhibition of AT1R/RAGE signaling; reduction of ROS | Treatment of cardiac hypertrophy |

| Anti-inflammatory | Modulation of cytokine release; inhibition of NF-κB pathway | Treatment of inflammatory diseases |

| Osteoarthritis prevention | Inhibition of chondrocyte hypertrophy; regulation of Sik3 pathway | Osteoarthritis treatment |

| Neuroprotection | Inhibition of BACE1/AChE; effective BBB permeability | Alzheimer's disease therapy |

5. Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

- Cardiomyocyte Study : A study found that treatment with Pterosin B reduced hypertrophic responses in cardiomyocytes exposed to Ang II, indicating its potential as a preventive agent against heart failure .

- Osteoarthritis Model : Mice treated with Pterosin B showed significant preservation of cartilage structure compared to controls, underscoring its protective effects against osteoarthritis progression .

Properties

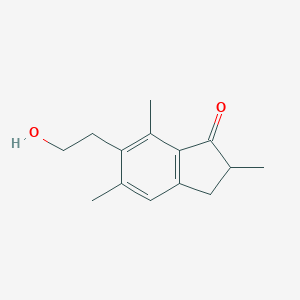

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34175-96-7 | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.